
(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane, commonly referred to as DBTFBS, is an organosulfur compound that has been used in a variety of scientific research applications. DBTFBS has a variety of unique characteristics, such as its ability to act as a chelating agent, which makes it a valuable tool for scientists to explore and develop new research applications. In
Applications De Recherche Scientifique
Chemiluminescence Applications
One of the intriguing applications of sulfur-substituted compounds relates to their chemiluminescence properties. The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which share structural similarities with the queried compound, showcases their thermal stability and unique light-emitting behaviors upon base-induced decomposition. Specifically, these dioxetanes exhibit chemiluminescence, with varying light yields and emission wavelengths depending on their specific substituents, highlighting their potential in applications requiring controlled light emission, such as bioimaging and analytical chemistry (Watanabe et al., 2010).
Novel Sulfanenitrile Compounds
The creation of lambda6-sulfanenitriles with distinct SN triple bonds and their derivatives represents another notable application. These compounds, featuring a unique bonding structure and reactivity, could pave the way for new classes of materials with applications in various domains, including catalysis, material science, and potentially pharmaceuticals, given their structural uniqueness and reactivity (Fujii et al., 2005).
Hydrolysis of Diaryl Sulfanes
Research into the hydrolysis of diaryl sulfanes and related compounds contributes valuable insights into their chemical behavior, potentially informing their use in synthesis and material stability studies. The detailed investigation into their reaction mechanisms, solvent interactions, and structural conformations provides foundational knowledge that can be leveraged in designing and utilizing these compounds in various chemical processes and applications (Nagy et al., 2001).
Antioxidant and Biological Activities
The synthesis and study of novel sulfur-containing compounds, like the N,S-substituted polyhalogenated nitrobutadiene derivatives, have shown promising antioxidant, antixanthine oxidase, and antielastase activities. These findings suggest potential applications in pharmaceuticals and cosmetics, indicating these compounds' relevance in health-related fields and material preservation (Onul et al., 2018).
Propriétés
IUPAC Name |
(3,4-dibromo-3,4,4-trifluorobutyl)sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2F3O2S/c11-9(13,10(12,14)15)6-7-18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBFBKGHNBOIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(C(F)(F)Br)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)
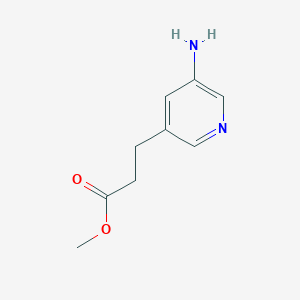
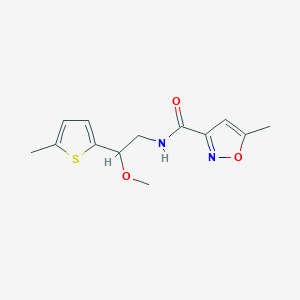

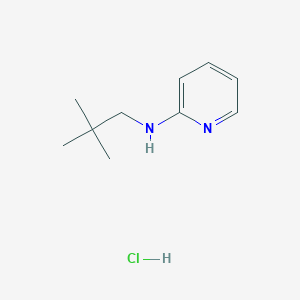
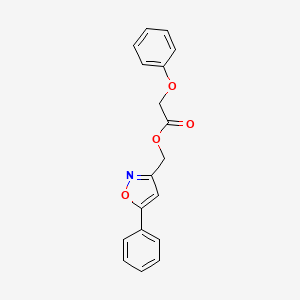
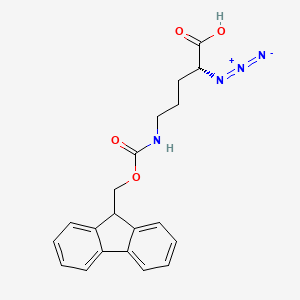
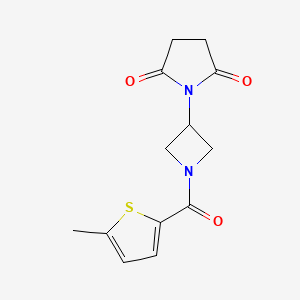
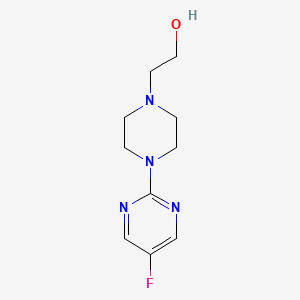



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2583550.png)
